Regiochemical Positioning: 2-Methyl-4-phenyl-5-acetic Acid versus 2-Phenyl-5-methyl-4-acetic Acid Isomer
The target compound (CAS 89150-41-4) features a 2-methyl-4-phenyl substitution pattern with the acetic acid moiety at the C5 position of the oxazole ring, which is structurally distinct from its regioisomer 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid (CAS 107367-98-6) where the methyl and phenyl positions are reversed and the acetic acid is attached at the C4 position . The isomeric arrangement results in different SMILES and InChIKey identifiers, confirming they are non-identical chemical entities with distinct three-dimensional orientations of substituents [1]. This regiochemical difference places the reactive acetic acid handle at a different position relative to the aromatic substituents, which directly affects the trajectory of molecular extension and the spatial presentation of pharmacophoric elements in target binding pockets [2].
| Evidence Dimension | Regiochemical substitution pattern on oxazole core |
|---|---|
| Target Compound Data | 2-methyl-4-phenyl substitution; acetic acid at C5 position; CAS 89150-41-4; InChIKey differs |
| Comparator Or Baseline | 2-phenyl-5-methyl substitution; acetic acid at C4 position; CAS 107367-98-6; InChIKey: XEWJNPORMBGGKZ |
| Quantified Difference | Reversal of methyl/phenyl positions; acetic acid attachment shifted from C5 to C4 position of oxazole ring |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry assignments |
Why This Matters
Regioisomeric differentiation is critical for medicinal chemistry campaigns because the position of the reactive handle (C5 versus C4) determines the vector of subsequent derivatization and the resulting three-dimensional presentation of pharmacophores, directly impacting target binding and SAR outcomes.
- [1] Thermo Fisher Scientific. 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid, 97%. CAS 107367-98-6. View Source
- [2] Eli Lilly and Company. Oxazolyl-aryloxyacetic acid derivatives and their use as PPAR agonists. US Patent US6982278B2. February 13, 2007. View Source
